1-Benzyl-3-(2-chlorophenyl)piperazine
Overview
Description
1-Benzyl-3-(2-chlorophenyl)piperazine is a chemical compound belonging to the class of piperazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(2-chlorophenyl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpiperazine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(2-chlorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents onto the piperazine ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) oxide.
Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution reactions often involve nucleophiles and electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties.
Scientific Research Applications
1-Benzyl-3-(2-chlorophenyl)piperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be used in studies related to neurotransmitter systems.
Industry: The compound can be used in the production of various chemical products.
Mechanism of Action
The mechanism by which 1-Benzyl-3-(2-chlorophenyl)piperazine exerts its effects involves interactions with molecular targets such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter levels and subsequent physiological effects.
Comparison with Similar Compounds
1-Benzyl-3-(2-chlorophenyl)piperazine is similar to other piperazine derivatives, such as 1-benzylpiperazine and 1-(2-chlorophenyl)piperazine. its unique combination of substituents gives it distinct chemical and biological properties. Other similar compounds include:
1-Benzylpiperazine
1-(2-chlorophenyl)piperazine
1-(3-chlorophenyl)piperazine
These compounds share the piperazine core but differ in their substituents, leading to variations in their reactivity and biological activity.
Properties
IUPAC Name |
1-benzyl-3-(2-chlorophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-16-9-5-4-8-15(16)17-13-20(11-10-19-17)12-14-6-2-1-3-7-14/h1-9,17,19H,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTSJPPHCIFRDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC=CC=C2Cl)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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